

Using 4,5-MDAI as an analytical reference standard

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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

Cat. No.: B1651219

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An Application Note on the Use of 4,5-MDAI as an Analytical Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a synthetic compound of the aminoindane class, structurally related to entactogens like MDMA.^[1] It primarily functions as a serotonin and norepinephrine releasing agent (SNRA).^{[1][2]} Due to its psychoactive properties and potential for abuse, the development of robust analytical methods for its unambiguous identification and quantification is essential for forensic chemistry, toxicology, and pharmacology research.^[3] This document provides detailed protocols for using 4,5-MDAI as an analytical reference standard.

Physicochemical Properties

An analytical reference standard must be well-characterized. The key physicochemical properties of **4,5-MDAI hydrochloride** are summarized below.

Table 1: Physicochemical Data for **4,5-MDAI Hydrochloride**

Property	Value	Source
IUPAC Name	7,8-dihydro-6H-indeno[4,5-d][1][4]dioxol-7-amine	[5]
CAS Number	124399-90-2	[1][4]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ • HCl	[4][6]
Molecular Weight	213.7 g/mol	[4][6]
Appearance	White to off-white crystalline solid/powder	[4][5]
Solubility	DMSO: 20 mg/mL, DMF: 14 mg/mL, PBS (pH 7.2): 5 mg/mL	[4]

| UV λ_{max} | 238, 286 nm |[4] |

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for the identification of 4,5-MDAI. However, a critical challenge is its co-elution with its positional isomer, 5,6-MDAI, on common non-polar GC columns.[3][7] Derivatization is often required to achieve chromatographic separation or to produce unique mass fragments for clear differentiation.[3][7]

3.1.1 Experimental Protocol: GC-MS Analysis (Underivatized)

- **Standard Preparation:** Accurately weigh and dissolve the 4,5-MDAI HCl reference standard in methanol to a concentration of 1 mg/mL.
- **Sample Preparation:** Perform a base extraction of the sample by diluting it in an aqueous basic solution and extracting with an organic solvent like chloroform.[5] Evaporate the organic layer and reconstitute in a suitable solvent for injection.
- **Instrumentation and Conditions:**

- GC System: Agilent 7890A or equivalent.[3]
- Column: DB-1 MS (100% dimethylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 μ m film thickness.[3][5]
- Injector: 280°C, Split mode (e.g., 20:1).[5]
- Carrier Gas: Helium at 1 mL/min.[5]
- Oven Program: Initial 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.[5]
- MS System: Agilent 5975C or equivalent.[3]
- MS Transfer Line: 280°C.[5]
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[3][5]
- Scan Range: 30-550 amu.[5]

3.1.2 Experimental Protocol: Derivatization for Isomer Differentiation

To differentiate 4,5-MDAI from 5,6-MDAI, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is recommended.

- Evaporate the extracted sample to dryness under a stream of nitrogen.
- Add 50 μ L of ethyl acetate and 50 μ L of BSTFA w/ 1% TMCS.
- Vortex the mixture and heat at 70°C for 20 minutes.
- Inject 1 μ L of the derivatized sample into the GC-MS under the conditions described above. While the isomers may still co-elute, their TMS derivatives produce distinct mass spectra.[3]

3.1.3 Quantitative Data

Table 2: GC-MS Data for 4,5-MDAI and its TMS Derivative

Analyte	Retention Time (min)	Key Mass Fragments (m/z)	Notes
4,5-MDAI (Underivatized)	~8.26	177 (M+), 160, 149, 130, 120, 118	Co-elutes with 5,6-MDAI on standard columns.[3][5]

| 4,5-MDAI (TMS Derivative) | Varies | 249 (M+), 150, 100, 73 | Mass spectrum is clearly distinguishable from the 5,6-MDAI TMS derivative.[3] |

GC-MS Analytical Workflow

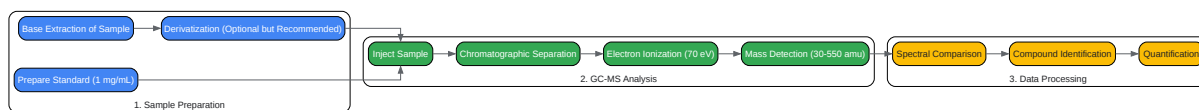


Figure 1: GC-MS Workflow for 4,5-MDAI Analysis

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Caption: A generalized workflow for the analysis of 4,5-MDAI using GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC provides an alternative method for the quantification of 4,5-MDAI.

3.2.1 Experimental Protocol: HPLC-UV

- **Standard Preparation:** Prepare a stock solution of 4,5-MDAI HCl in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

- Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
- Instrumentation and Conditions:
 - HPLC System: Standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 20:80 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Injection Volume: 10 µL.
 - Detector: UV Diode Array Detector (DAD) monitoring at 286 nm.^[4]

Table 3: HPLC-UV Data for 4,5-MDAI

Analyte	Retention Time (min)	UV λ _{max} (nm)
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| 4,5-MDAI | Varies based on exact conditions | 238, 286 |

Mechanism of Action Overview

4,5-MDAI is a releasing agent and reuptake inhibitor of serotonin and norepinephrine, with a less pronounced effect on dopamine.^[1] Its primary mechanism is believed to involve interaction with the serotonin transporter (SERT), leading to increased extracellular serotonin concentrations.^[1] This action is responsible for its characteristic entactogenic effects.^{[1][2]}

Hypothesized Synaptic Action of 4,5-MDAI

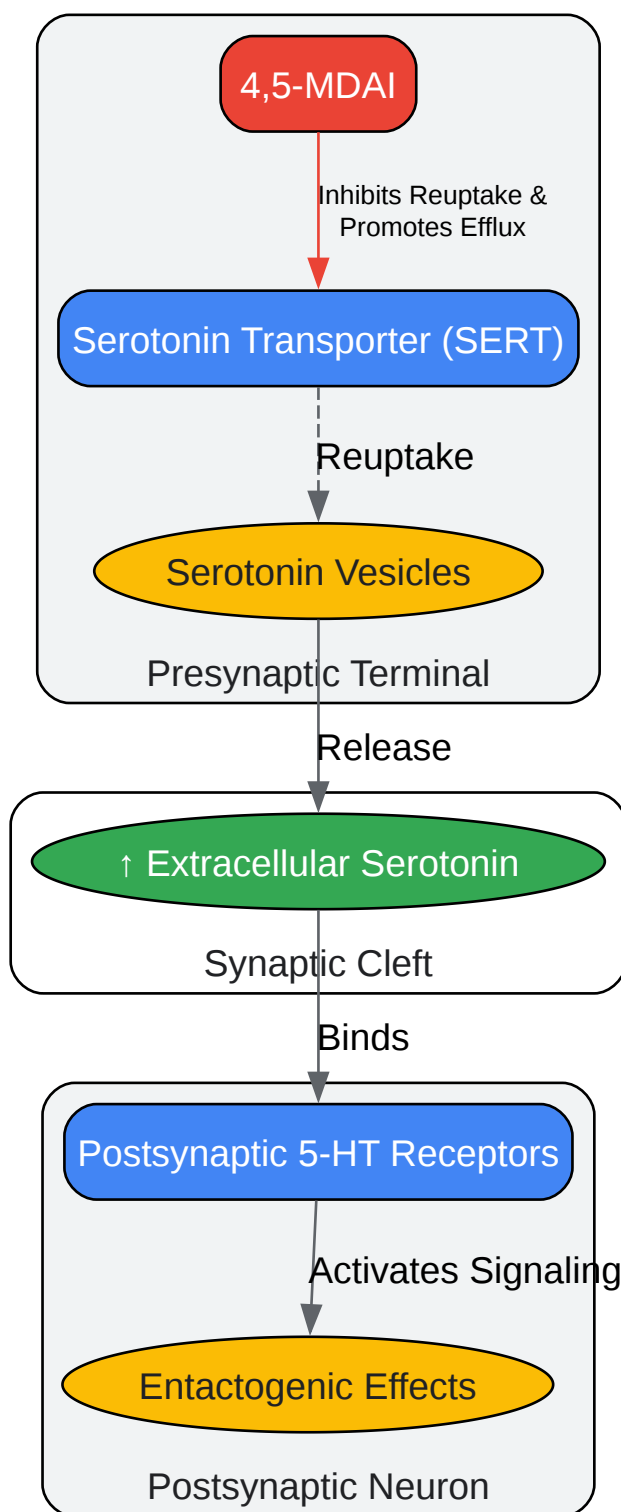


Figure 2: Hypothesized Mechanism of Action for 4,5-MDAI

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Caption: 4,5-MDAI inhibits SERT, increasing synaptic serotonin levels.

Conclusion

The protocols outlined in this document provide a validated framework for the qualitative and quantitative analysis of 4,5-MDAI using standard laboratory equipment. Due to the existence of a closely related and co-eluting isomer, analysts must be vigilant. The use of derivatization in GC-MS or chromatographic method development to resolve isomers is critical for legally and scientifically defensible identification.

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